
3-Ethoxy-3-methyl-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-3-methyl-1,2,4-trioxolane is a chemical compound belonging to the class of organic peroxides It is characterized by a three-membered ring containing two oxygen atoms and one carbon atom, with an ethoxy group and a methyl group attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-methyl-1,2,4-trioxolane typically involves the reaction of ethyl hydroperoxide with methyl ketone in the presence of an acid catalyst. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the trioxolane ring. The reaction conditions often require low temperatures and controlled environments to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3-methyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or ketones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-Ethoxy-3-methyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems, where its unique structure can be utilized to release active pharmaceutical ingredients in a controlled manner.
Industry: It is used in the production of polymers and other materials, where its peroxide bond can initiate polymerization reactions.
Mechanism of Action
The mechanism of action of 3-Ethoxy-3-methyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, causing oxidative damage. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the generation of ROS can lead to the destruction of harmful cells.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonyl-3-methyl-1,2,4-trioxolane: Similar in structure but with a methoxycarbonyl group instead of an ethoxy group.
1,2,4-Trioxane: Contains a similar peroxide ring but with different substituents.
1,2,4-Trioxane derivatives: Various derivatives with different functional groups attached to the trioxane ring.
Uniqueness
3-Ethoxy-3-methyl-1,2,4-trioxolane is unique due to its specific ethoxy and methyl substituents, which influence its reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90150-49-5 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
3-ethoxy-3-methyl-1,2,4-trioxolane |
InChI |
InChI=1S/C5H10O4/c1-3-6-5(2)7-4-8-9-5/h3-4H2,1-2H3 |
InChI Key |
IWCRABXUHCGZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCOO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


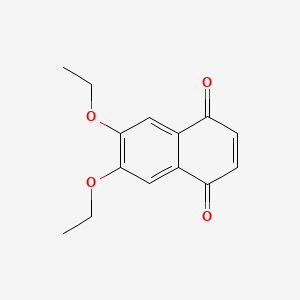
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
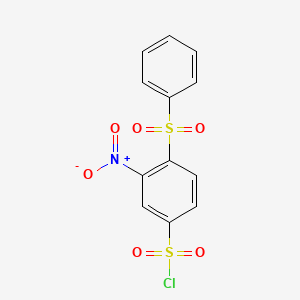
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
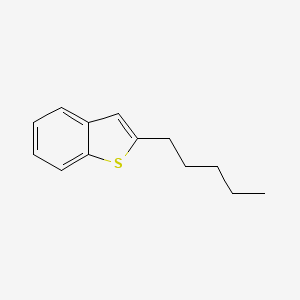
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
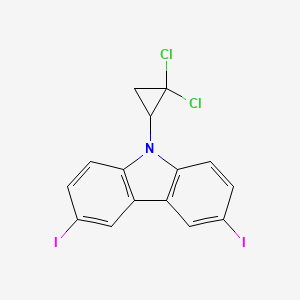
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
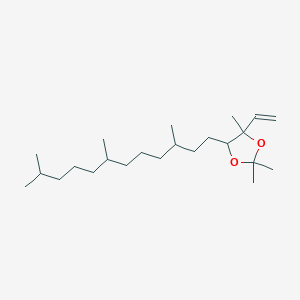
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)

